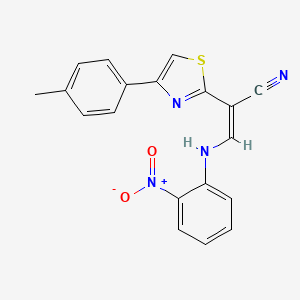

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

説明

特性

IUPAC Name |

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-6-8-14(9-7-13)17-12-26-19(22-17)15(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSDFJYTAUNNN-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone.

Amination: The thiazole intermediate is then reacted with 2-nitroaniline to form the (2-nitrophenyl)amino group.

Acrylonitrile formation: The final step involves the condensation of the intermediate with an appropriate acrylonitrile derivative under basic conditions to form the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Reduction of the nitro group: Formation of the corresponding amine.

Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Overview

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. It possesses notable biological activities, particularly in medicinal chemistry, making it a subject of interest for various applications, including anticancer, antimicrobial, and anti-inflammatory research.

The compound exhibits several biological activities that can be leveraged for therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar thiazole structures have demonstrated significant anticancer properties. The mechanisms of action often involve:

- Induction of Apoptosis : Studies suggest that derivatives can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.

Case Study Findings :

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The structural features of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile suggest potential antimicrobial properties:

- Gram-positive Bacteria : Compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentrations (MIC) :

| Compound Type | MIC (µg/mL) |

|---|---|

| Benzothiazole Derivatives | 0.001 - 0.25 |

Anti-inflammatory Activity

The presence of specific moieties in the compound may confer anti-inflammatory properties:

- Cytokine Inhibition : Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Research Insights and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

| Study Focus | Compound | Biological Activity | IC50/MIC |

|---|---|---|---|

| Urea Derivatives | Similar Thiazole Derivative | T-cell Proliferation Inhibition | 0.004 µM |

| Benzothiazole Derivatives | Similar Structure | Antimicrobial Activity | MIC 0.001 µg/mL |

| Pyridine Derivatives | Related Compounds | Anti-inflammatory Effects | Not specified |

作用機序

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might act as a ligand, facilitating the formation of a reactive intermediate.

類似化合物との比較

Structural and Functional Analogues

The compound is compared below with key analogs based on substituent variations and reported activities:

Key Research Findings

Anticancer Activity: Compound 15 () demonstrates potent anticancer activity, attributed to the electron-rich 3,4,5-trimethoxyphenyl group and planar benzo[d]thiazole core, which may enhance DNA intercalation .

Electronic and Steric Effects: The 2-nitrophenylamino group in the target compound introduces stronger electron-withdrawing effects than the 3-chloro-2-methylphenylamino group in ’s analog. This may influence charge transfer interactions and binding kinetics .

Solid-State Properties :

- Analogs like (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl)acrylonitrile () exhibit aggregation-induced emission (AIE) due to restricted intramolecular rotation. The target compound’s p-tolyl-thiazole structure may similarly stabilize solid-state fluorescence, though this remains untested .

Synthetic Accessibility: Synthesis routes for thiazole-acrylonitriles typically involve Knoevenagel condensation (e.g., ). The target compound’s nitro group may require controlled reaction conditions to avoid over-reduction or side reactions .

生物活性

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H14N4O2S

- Molecular Weight : 358.4 g/mol

- CAS Number : 476676-59-2

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including compounds similar to (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

In Vitro Studies :

- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT-116, HT-29, and HepG2 using the MTT assay.

- Results : Compounds with thiazole scaffolds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (Z)-3... | HCT-116 | 1.61 |

| (Z)-3... | HT-29 | 1.98 |

| (Z)-3... | HepG2 | Not specified |

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function .

Findings :

- Compounds similar to (Z)-3... were shown to have strong AChE inhibitory activity with some derivatives exhibiting IC50 values as low as 2.7 µM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components:

- Nitro Group : The presence of a nitro group at the ortho position enhances binding affinity to target proteins through hydrogen bonding.

- Thiazole Ring : Essential for anticancer and antimicrobial activities; modifications on this ring can significantly alter potency.

- Substituents on Aromatic Rings : Electron-donating groups like methyl or methoxy can increase biological activity by enhancing electron density.

Case Studies

Several case studies highlight the effectiveness of compounds related to (Z)-3... in various biological assays:

-

Antitumor Activity : A derivative with a similar thiazole structure was tested in vivo and exhibited significant tumor regression in murine models.

- Study Reference : The compound's efficacy was compared against standard chemotherapeutics, showing superior results in reducing tumor size.

-

Antimicrobial Studies : Research demonstrated that thiazole derivatives possess antibacterial properties comparable to established antibiotics like norfloxacin.

- Results Summary : Compounds showed effective inhibition against Staphylococcus epidermidis with minimal inhibitory concentrations (MICs) below 10 µg/mL.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile?

- Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and formic acid derivatives as CO surrogates. Key steps include condensation of aromatic aldehydes with nitrile precursors (e.g., 2-(benzothiazol-2-yl)acetonitrile) under basic conditions, achieving yields up to 89% . Optimization of reaction parameters (e.g., solvent, temperature) is critical for minimizing byproducts.

Q. How is the Z-configuration of the acrylonitrile moiety confirmed?

- Answer : The Z-isomer is identified using X-ray crystallography (for solid-state confirmation) and NMR spectroscopy. In the H NMR spectrum, coupling constants () between vinylic protons (typically <12 Hz) and NOE correlations distinguish Z/E isomers .

Q. What analytical techniques ensure purity and structural fidelity of the compound?

- Answer : Reverse-phase HPLC (C18 column) with UV detection is used to assess purity (>95%). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition, while IR and C NMR confirm functional groups .

Advanced Research Questions

Q. How does structural isomerism (Z vs. E) influence biological activity in nitrophenyl-thiazole acrylonitriles?

- Answer : Z-isomers often exhibit superior bioactivity due to steric and electronic effects. For example, in analogous compounds, the Z-configuration of acrylonitrile derivatives showed 10–100-fold higher anticancer potency (GI = 0.021–12.2 μM) compared to E-isomers. Computational docking studies suggest enhanced target binding due to spatial alignment of the nitro and thiazole groups .

Q. What experimental designs are recommended for evaluating anticancer activity in vitro?

- Answer : Use the NCI-60 human tumor cell line panel to screen for growth inhibition (GI). Dose-response curves (0.01–100 μM) over 48–72 hours, followed by MTT assays, are standard. Include positive controls (e.g., doxorubicin) and validate results with clonogenic assays .

Q. How can molecular docking elucidate the mechanism of action of this compound?

- Answer : Dock the compound into target protein active sites (e.g., kinases, tubulin) using software like AutoDock Vina. Prioritize residues involved in hydrogen bonding (nitro group) and hydrophobic interactions (p-tolyl substituent). Validate predictions with site-directed mutagenesis or competitive binding assays .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

- Answer : Modify substituents on the thiazole (e.g., 4-position) and nitrophenyl moieties. For example, replacing p-tolyl with electron-withdrawing groups (e.g., Cl, CF) enhances target affinity, while bulkier groups reduce off-target effects. Test derivatives against both cancerous and non-cancerous cell lines .

Q. Can this compound serve as a fluorescent sensor for anions?

- Answer : Analogous acrylonitrile-thiazole hybrids exhibit turn-on fluorescence upon cyanide binding (detection limit: ~10 M). To adapt this, incorporate electron-deficient aryl groups (e.g., diphenylamino) and perform UV-vis/fluorescence titration in aqueous-acetonitrile mixtures .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve Z/E selectivity .

- Stability Testing : Monitor degradation under physiological conditions (PBS buffer, pH 7.4, 37°C) via HPLC to assess shelf life .

- Comparative Studies : Compare with structurally related compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。